molecular formula C10H7BrFNO2 B1416966 Ethyl 2-bromo-6-cyano-3-fluorobenzoate CAS No. 1806848-44-1

Ethyl 2-bromo-6-cyano-3-fluorobenzoate

Cat. No.: B1416966
CAS No.: 1806848-44-1
M. Wt: 272.07 g/mol
InChI Key: ADEHELWMXAOEQG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-fluorobenzoate (CAS No. 1806848-35-0, molecular formula C₁₀H₇BrFNO₂) is a substituted benzoate ester featuring bromo, cyano, and fluoro substituents at the 2-, 6-, and 3-positions of the aromatic ring, respectively . This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing complex molecules due to its reactive halogen and electron-withdrawing groups. Key properties include:

  • Purity: ≥95%
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
  • Storage: Room temperature (recommended) .

The combination of bromine (leaving group), cyano (electron-withdrawing), and fluorine (electron-withdrawing and steric effects) renders this compound highly reactive in nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-6(5-13)3-4-7(12)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEHELWMXAOEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

  • Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) as the brominating agent.
  • The reaction is conducted in solvents such as ethanol, acetic acid, or dichloromethane.
  • Temperature control is critical, typically maintained between 0 °C and 7 °C to ensure regioselectivity and minimize side reactions.
  • Reaction times range from 1 to 5 hours depending on the scale and conditions.

Reaction Example

Parameter Details
Starting material Ethyl 2-cyano-3-fluorobenzoate
Brominating agent Bromine or N-bromosuccinimide (NBS)
Solvent Ethanol or acetic acid
Temperature 0–7 °C
Reaction time 1–5 hours
Atmosphere Often inert (nitrogen) to prevent oxidation
Product This compound

This step selectively introduces bromine at the 2-position adjacent to the cyano and fluorine substituents.

Cyanation Step

Methodology

  • Cyanation is typically achieved by nucleophilic substitution of a halogenated intermediate (e.g., an iodo or bromo derivative) with a cyanide source such as copper(I) cyanide.
  • The reaction is conducted in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.
  • Temperature ranges from room temperature to reflux conditions depending on reactivity.
  • Protection of other functional groups (e.g., hydroxyl if present) might be necessary to prevent side reactions.

Reaction Example

Parameter Details
Starting material 2-bromo-6-fluoro-3-iodobenzoate ester
Cyanide source Copper(I) cyanide (CuCN)
Solvent DMF or DMSO
Temperature 50–120 °C (reflux)
Atmosphere Nitrogen or argon
Reaction time Several hours (typically 3–8 hours)
Product This compound

This step replaces the halogen (iodo or bromo) with a cyano group, completing the key substitution pattern.

Esterification (if starting from acid)

If the starting material is a benzoic acid derivative, esterification to the ethyl ester is performed by:

  • Reaction with ethanol in the presence of an acid catalyst such as sulfuric acid.
  • Heating at 70–80 °C for 12 hours.
  • Work-up involves neutralization, extraction, and purification.
Parameter Details
Starting material 2-bromo-6-fluoro-3-cyanobenzoic acid
Alcohol Ethanol
Catalyst Concentrated sulfuric acid
Temperature 70–80 °C
Reaction time 12 hours
Product This compound

Purification Methods

  • Recrystallization from solvents like ethanol or ethyl acetate.
  • Chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
  • Use of automated flow reactors in industrial settings to optimize yield and minimize waste.

Summary Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Bromine or NBS in ethanol/acetic acid 0–7 °C 1–5 hours 80–90 Controlled addition to avoid polybromination
Cyanation CuCN in DMF or DMSO under N2 50–120 °C (reflux) 3–8 hours 70–85 Requires inert atmosphere
Esterification Ethanol + H2SO4 70–80 °C 12 hours 80–85 Acid-catalyzed esterification
Purification Recrystallization/Chromatography Ambient Variable Ensures high purity

Research Findings and Considerations

  • The regioselectivity of bromination is influenced by the electron-withdrawing cyano and fluorine substituents directing bromine to the 2-position.
  • Cyanation via halide displacement is efficient when iodine is used as the leaving group; thus, halogen exchange (iodination) prior to cyanation is sometimes employed.
  • Reaction temperatures and times are optimized to balance conversion and minimize side products.
  • Industrial synthesis may incorporate continuous flow techniques for better control and scalability.
  • Protection of sensitive groups (e.g., hydroxyl) may be necessary depending on the substitution pattern of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

    Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

    Substitution: Formation of ethyl 2-substituted-6-cyano-3-fluorobenzoates.

    Reduction: Formation of ethyl 2-bromo-6-amino-3-fluorobenzoate.

    Oxidation: Formation of ethyl 2-bromo-6-cyano-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-fluorobenzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Compound Name Substituents (Position) Molecular Formula Key Reactivity Differences
This compound Br (2), CN (6), F (3) C₁₀H₇BrFNO₂ High reactivity in Suzuki-Miyaura coupling due to Br; F enhances electrophilicity .
Ethyl 2-chloro-6-cyano-3-fluorobenzoate Cl (2), CN (6), F (3) C₁₀H₇ClFNO₂ Lower reactivity in cross-coupling (Cl vs. Br); reduced leaving-group ability .
Ethyl 2-bromo-3-cyano-6-methylbenzoate Br (2), CN (3), CH₃ (6) C₁₁H₁₀BrNO₂ Methyl group (electron-donating) decreases electrophilicity; slower substitution reactions.
Ethyl 2,6-dibromo-3-fluorobenzoate Br (2,6), F (3) C₉H₇Br₂FO₂ Dual Br substituents enhance oxidative addition in catalysis; lacks CN’s directing effects.

Key Findings:

Halogen Effects : Bromine at position 2 significantly enhances reactivity in palladium-catalyzed reactions compared to chlorine analogs, as C-Br bonds undergo oxidative addition more readily than C-Cl bonds .

Electron-Withdrawing Groups: The cyano group at position 6 stabilizes intermediates in nucleophilic substitution by withdrawing electron density, whereas methyl groups (electron-donating) reduce reaction rates.

Steric and Electronic Modulation : Fluorine at position 3 increases ring electrophilicity but introduces steric hindrance, which may slow reactions with bulky nucleophiles.

Research Implications and Limitations

For instance, and focus on unrelated solvents (e.g., ethanol, acetone) or broad synthetic methods, necessitating extrapolation from substituent chemistry principles. Recent studies (post-2020) on halogenated benzoates suggest that computational modeling (e.g., DFT) could further elucidate substituent effects on reaction pathways.

Recommendations :

  • Explore high-throughput crystallography (e.g., SHELX programs ) to resolve steric effects in analogs.
  • Validate reactivity predictions via controlled Suzuki-Miyaura or Ullmann coupling experiments.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-6-cyano-3-fluorobenzoate, and what methodological considerations are critical for reproducibility?

The synthesis typically involves sequential halogenation, cyanation, and esterification. Key steps include:

  • Electrophilic bromination : Use of Br₂ or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., DCM), with temperature control to avoid over-halogenation .
  • Cyanation : Introduction of the cyano group via nucleophilic substitution, often employing CuCN or KCN under anhydrous conditions .
  • Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Monitor reaction completion via TLC or GC-MS . Critical considerations : Purify intermediates via column chromatography to minimize side products. Verify substituent positions using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • NMR Spectroscopy :
  • 19F^{19}\text{F}-NMR identifies fluorine environments (δ ~ -110 ppm for meta-F).
  • 1H^{1}\text{H}-NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and ethyl ester protons (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) .
    • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) functionalities .
    • Mass Spectrometry : Validate molecular weight (C₁₀H₇BrFNO₂, MW 296.08) via ESI-MS or HRMS .

Q. What safety protocols are essential when handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation (H315, H319) and respiratory risks (H335) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste disposal : Segregate halogenated waste and neutralize cyanide-containing byproducts with FeSO₄ .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

  • Directing groups : The fluorine atom at the 3-position acts as a meta-director, while the bromine at 2-position influences ortho/para substitution. Use steric hindrance (e.g., bulky esters) to control cyanation at the 6-position .
  • Temperature modulation : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing unwanted polysubstitution .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected 1H^{1}\text{H}-NMR signals) for this compound?

  • 2D NMR techniques : Employ COSY and HSQC to assign overlapping aromatic signals and verify coupling patterns.
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to confirm nitrile and ester group positions .
  • X-ray crystallography : If crystals are obtainable, use SHELXL for structure refinement to unambiguously confirm regiochemistry .

Q. What strategies optimize the stability of this compound during long-term storage?

  • Storage conditions : Store in amber vials at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and nitrile groups .
  • Stabilizers : Add molecular sieves (3Å) to absorb moisture and inhibit degradation .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Bromine as a leaving group : The electron-withdrawing cyano and fluorine groups activate the bromine for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O at 80°C .
  • Competing pathways : Monitor for nitrile group participation in side reactions (e.g., hydrolysis to carboxylic acid) via in-situ IR .

Data Analysis and Experimental Design

Q. How can researchers validate the purity of this compound when commercial sources report 95% purity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against a certified standard.
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What computational methods predict the thermodynamic stability of this compound’s conformers?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate steric strain between substituents.
  • Solvent effects : Include implicit solvation (e.g., PCM model for ethanol) to assess stability under reaction conditions .

Q. How do structural analogs (e.g., Ethyl 3-bromo-2-chloro-6-fluorobenzoate) inform SAR studies for this compound?

  • Comparative reactivity : Substitute halogens (Br vs. Cl) to study electronic effects on reaction rates in Pd-catalyzed couplings .
  • Biological activity : Test analogs in enzyme inhibition assays to correlate substituent positions with potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-6-cyano-3-fluorobenzoate
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Ethyl 2-bromo-6-cyano-3-fluorobenzoate

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